
1,4-Diethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyl-2-fluorobenzene is an organic compound belonging to the class of fluorobenzenes It is characterized by the presence of two ethyl groups and one fluorine atom attached to a benzene ring
准备方法
The synthesis of 1,4-Diethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via halogen exchange reactions using fluorinating agents like hydrogen fluoride or other fluorine-containing compounds .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product.
化学反应分析
1,4-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The ethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form ethyl-substituted derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substituent effects on aromatic systems.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of fluorinated drugs that exhibit enhanced biological activity and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,4-Diethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ethyl groups can also participate in reactions, either as electron-donating groups or as sites for further functionalization .
相似化合物的比较
1,4-Diethyl-2-fluorobenzene can be compared with other fluorobenzenes and ethyl-substituted benzenes:
Fluorobenzene: Lacks the ethyl groups, making it less bulky and less reactive in certain substitution reactions.
1,4-Diethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,4-Difluorobenzene: Contains two fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The presence of both ethyl and fluorine substituents in this compound makes it unique, providing a balance of steric and electronic effects that can be exploited in various chemical transformations.
属性
分子式 |
C10H13F |
|---|---|
分子量 |
152.21 g/mol |
IUPAC 名称 |
1,4-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
COHCERUILUFZPM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)
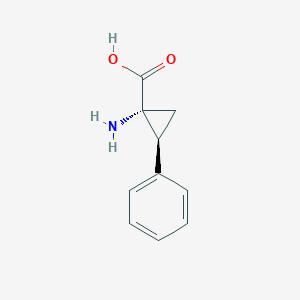
![N-[4-(Dimethylamino)benzoyl]glycine](/img/structure/B13510053.png)
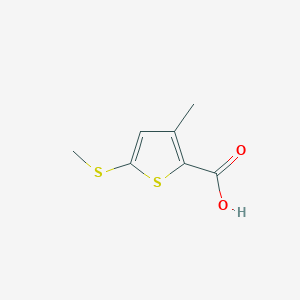
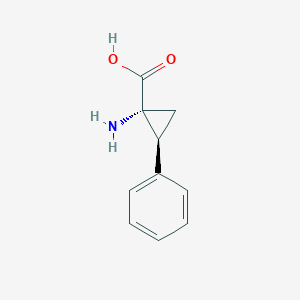
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)



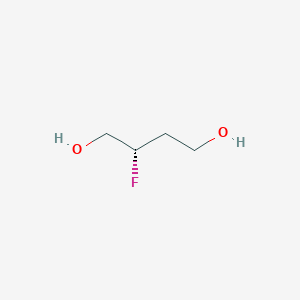
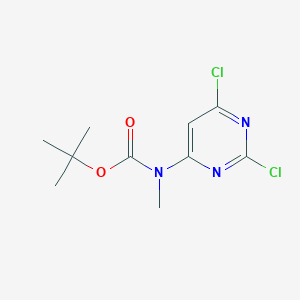
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
